molecular formula C8H8ClNO2 B12628403 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde

5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde

Cat. No.: B12628403
M. Wt: 185.61 g/mol
InChI Key: ZOWDALAXIOBTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde typically involves the chlorination of pyridine derivatives followed by the introduction of the hydroxyethyl group. One common method involves the reaction of 5-chloro-3-pyridinecarboxaldehyde with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent functionalization of pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: 5-Chloro-6-(1-carboxyethyl)pyridine-3-carbaldehyde.

    Reduction: 5-Chloro-6-(1-hydroxyethyl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-pyridinecarboxaldehyde: Lacks the hydroxyethyl group, making it less soluble and potentially less reactive in biological systems.

    6-(1-Hydroxyethyl)pyridine-3-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and interaction with nucleophiles.

Uniqueness

5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde is unique due to the presence of both the chlorine atom and the hydroxyethyl group. This combination enhances its reactivity and solubility, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

5-chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H8ClNO2/c1-5(12)8-7(9)2-6(4-11)3-10-8/h2-5,12H,1H3

InChI Key

ZOWDALAXIOBTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)C=O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.